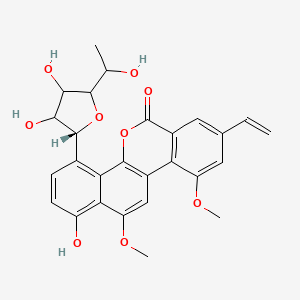

Gilvocarin V

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gilvocarcin V is a naturally occurring antitumor agent and antibiotic produced by the bacterium Streptomyces griseoflavus and other Streptomyces species . It is known for its strong inhibitory effects on DNA synthesis and its activity against Gram-positive bacteria . The molecular formula of Gilvocarcin V is C27H26O9, and it belongs to the family of benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Gilvocarcin V involves a convergent approach, typically achieved in multiple steps. One notable synthesis features a stereoselective α-C-glycosylation reaction for the union of protected carbohydrate and naphthol . The sequence involves oxidative rearrangement, C-glycosylation, and the generation of a vinyl side chain .

Industrial Production Methods

Industrial production of Gilvocarcin V is primarily through fermentation using Streptomyces griseoflavus . The complete gene cluster responsible for its biosynthesis has been cloned and characterized, allowing for heterologous expression in foreign hosts like Streptomyces lividans .

Chemical Reactions Analysis

Types of Reactions

Gilvocarcin V undergoes various chemical reactions, including:

Oxidation: Involves oxidative rearrangement processes during its biosynthesis.

Reduction: Specific reduction reactions have not been extensively documented.

Substitution: The compound can undergo substitution reactions, particularly involving its sugar moiety.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Gilvocarcin V include acetonitrile, phosphate buffer, and various nucleotides . The conditions often involve room temperature reactions and specific irradiation setups for photo-induced reactions .

Major Products Formed

Major products formed from these reactions include various gilvocarcin analogues with altered saccharide moieties, such as polycarcin V and d-olivosyl-gilvocarcin .

Scientific Research Applications

Gilvocarcin V has a wide range of scientific research applications:

Mechanism of Action

Gilvocarcin V exerts its effects primarily through DNA intercalation, followed by UV-induced covalent linkage to DNA . This process involves a [2 + 2]-cycloaddition between the vinyl moiety of Gilvocarcin V and a thymine residue in DNA . Additionally, photoactivated Gilvocarcin V can selectively cross-link DNA and the phosphorylated form of histone H3 and GRP78, a heat shock protein .

Comparison with Similar Compounds

Similar Compounds

Gilvocarcin H: Another member of the gilvocarcin family with similar antimicrobial and antitumor activities.

Gilvocarcin M: Lacks the vinyl group at C-8, resulting in different cytotoxic properties.

Polycarcin V: An analogue with an α-linked L-rhamnopyranose moiety, showing significant cytotoxicity.

Uniqueness of Gilvocarcin V

Gilvocarcin V is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA upon UV activation . This makes it a potent antitumor agent with a distinct mechanism of action compared to other gilvocarcin analogues .

Properties

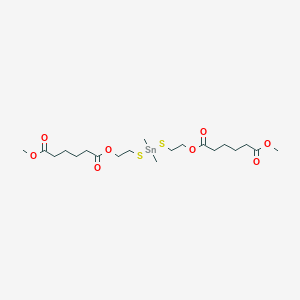

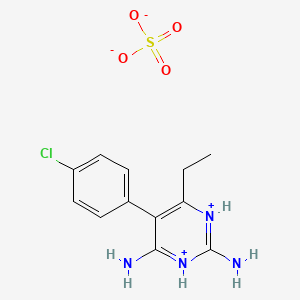

Molecular Formula |

C27H26O9 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

4-[(2R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11?,22?,23?,24?,26-/m1/s1 |

InChI Key |

XCWHINLKQMCRON-ACYWPUFKSA-N |

Isomeric SMILES |

CC(C1C(C([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Canonical SMILES |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)